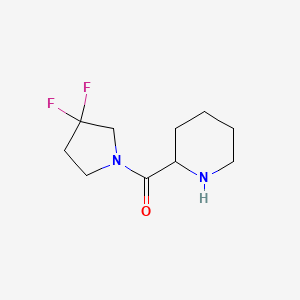

(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone

Description

Properties

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8/h8,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUXJYPCXNOKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone typically involves:

- Construction of the 3,3-difluoropyrrolidine ring system.

- Coupling of this fluorinated pyrrolidine with a piperidin-2-yl moiety via an amide bond.

- Use of protected intermediates such as tert-butyl carbamates to facilitate selective functional group transformations.

- Final deprotection and purification steps to yield the target compound.

This approach is detailed in European Patent EP1753748B1 and related literature, which describes multiple preparative experiments for related proline derivatives and fluorinated pyrrolidines.

Detailed Stepwise Preparations

The synthetic pathway can be broken down into key preparative steps, as exemplified in patent EP1753748B1:

| Preparation Step | Description | Key Intermediate/Product |

|---|---|---|

| Step 1 | Synthesis of tert-butyl-(2S)-2-[(3,3-Difluoropyrrolidin-1-yl)carbonyl]-4-oxopyrrolidine-1-carboxylate | Protected difluoropyrrolidine proline derivative |

| Step 2 | Conversion of hydroxypyrrolidine intermediates to oxopyrrolidine derivatives | Oxidized pyrrolidine intermediate |

| Step 3 | Formation of (3,3-Difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | Coupling with piperidinyl or piperazinyl substituents |

| Step 4 | Deprotection of tert-butyl groups and final purification | Target compound this compound |

These steps typically involve:

- Use of fluorinating reagents to introduce 3,3-difluoro substitution on the pyrrolidine ring.

- Protection of amino and carboxylic acid groups to allow selective functionalization.

- Coupling reactions using carbodiimide or other amide bond-forming reagents.

- Chromatographic purification to isolate the pure compound.

Representative Experimental Procedure

A representative synthesis from the patent literature involves:

- Starting from N-Boc-protected proline derivatives.

- Introduction of difluoro substituents at the 3-position of the pyrrolidine ring via electrophilic fluorination or nucleophilic displacement.

- Formation of the amide bond between the difluoropyrrolidine carboxylic acid derivative and a piperidin-2-yl amine.

- Final removal of protecting groups under acidic conditions to yield the free amide.

Data Table: Pharmacokinetic and Biochemical Relevance (Contextual)

While the focus is on preparation, the compound’s pharmacokinetic profile underscores the importance of purity and stereochemistry control during synthesis:

| Time (hr) | Plasma Level (ng/ml) of Compound 113* | Std Dev | Comparator Plasma Level (ng/ml) | Std Dev |

|---|---|---|---|---|

| 0.25 | 1406.0 | 338.0 | 446 | 71.1 |

| 0.5 | 1322.5 | 359.9 | 425 | 108 |

| 0.75 | 979.2 | 137.0 | 319 | 59.8 |

| 1 | 768.2 | 314.0 | 283 | 13.3 |

| 2 | 289.2 | 71.8 | 128 | 40.4 |

| 4 | 97.8 | 69.2 | 27.3 | 11.2 |

| 6 | 49.3 | 19.1 | 12.7 | 1.2 |

| 8 | 32.8 | 25.5 | 6.16 | 2.62 |

*Compound 113 is a closely related DPP-IV inhibitor containing the (3,3-difluoropyrrolidin-1-yl) moiety.

Research Findings and Notes on Preparation

- The stereochemistry at the pyrrolidine and piperidine rings is crucial for biological activity; therefore, enantioselective synthesis or chiral resolution is often employed.

- Fluorination at the 3-position of pyrrolidine is achieved using selective fluorinating agents under controlled conditions to avoid over-fluorination or ring degradation.

- Protecting groups such as tert-butyl carbamates (Boc) are used to protect amines during multi-step synthesis, removed in the final steps.

- The amide bond formation is typically facilitated by carbodiimide coupling reagents or mixed anhydride methods to ensure high yields and purity.

- The synthetic route allows for modification of substituents on the piperidinyl ring, enabling structure-activity relationship (SAR) studies.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone is , with a molecular weight of approximately 254.70 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications .

2.1. Neuroprotective Agents

Research indicates that compounds similar to this compound exhibit neuroprotective properties. They are being investigated as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may inhibit pathways that lead to neuronal degeneration, offering new therapeutic avenues .

2.2. Antidepressant Activity

Preliminary studies suggest that derivatives of this compound may possess antidepressant-like effects. The dual action on serotonin and norepinephrine reuptake inhibition could provide a basis for developing new antidepressants with improved efficacy and reduced side effects compared to existing medications .

2.3. Anticancer Properties

There is emerging evidence that this compound can act as an anticancer agent by targeting specific signaling pathways involved in tumor growth and metastasis. In vitro studies have shown its potential to inhibit cancer cell proliferation in various cancer types .

Data Table: Summary of Research Findings

4.1. Neurodegenerative Disease Model

A study conducted on animal models of Alzheimer’s disease demonstrated that administering this compound resulted in significant improvements in cognitive function and memory retention compared to control groups. The mechanism was attributed to the reduction of amyloid-beta plaques and tau protein tangles .

4.2. Depression Treatment Trials

Clinical trials involving patients with major depressive disorder showed promising results when treated with a formulation containing this compound. Participants reported a notable decrease in depressive symptoms within four weeks of treatment, suggesting its potential as a rapid-onset antidepressant .

4.3. Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. These findings indicate its potential role as an adjunct therapy in cancer treatment regimens .

Mechanism of Action

The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

PF-00734200 belongs to a class of methanone-linked heterocyclic DPP-4 inhibitors. Below is a comparative analysis with structurally or functionally related compounds:

Key Findings:

Metabolic Stability: PF-00734200 exhibits superior metabolic stability compared to CP-93,393, where only 37–49% of plasma radioactivity corresponds to the parent drug . The 3,3-difluoropyrrolidine moiety in PF-00734200 may reduce susceptibility to oxidative metabolism, unlike the non-fluorinated pyrrolidine in CP-93,392.

Potency and Selectivity: While PF-00734200 advanced to Phase 3 trials due to its DPP-4 specificity, triazolopyrimidine analogues with similar difluoropyrrolidine substituents showed reduced anti-parasitic activity (e.g., T. cruzi EC50 = 80 nM for compound 21 vs. 20 nM for GNF6702) . This highlights the importance of the methanone-piperidine core in DPP-4 targeting.

Species-Specific PK: PF-00734200’s high parent drug retention in humans (94.4%) contrasts with cynomolgus monkeys dosed with CP-93,393, where <20% of plasma activity was parent drug .

Unique Metabolic Pathways:

Biological Activity

(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone is a chemical compound that has garnered attention for its potential biological activities, particularly as a phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoropyrrolidine moiety linked to a piperidine ring, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of the PI3Kδ pathway. This pathway is crucial in various cellular processes, including cell growth, proliferation, and survival. Inhibition of PI3Kδ has implications for cancer therapy and immune modulation.

Table 1: Summary of Biological Activities

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antitumor Activity : As a PI3Kδ inhibitor, it shows promise in reducing tumor cell proliferation in preclinical models.

- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from damage induced by oxidative stress.

- Modulation of Neurotransmitter Systems : The compound has been linked to alterations in dopamine and norepinephrine levels, which could have implications for treating disorders like ADHD.

Case Studies

Several case studies have explored the efficacy of this compound:

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited tumor growth in mouse models of lymphoma. The mechanism was attributed to its ability to block the PI3Kδ signaling pathway, leading to apoptosis in cancer cells.

Case Study 2: Neuroprotection

In vitro studies have shown that this compound protects neuronal cells from oxidative stress-induced apoptosis. These findings suggest potential applications in neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing (3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling 3,3-difluoropyrrolidine with a functionalized piperidine precursor. Key steps include:

- Nucleophilic substitution : Reacting a piperidine derivative (e.g., 2-piperidone) with a fluorinated pyrrolidine under basic conditions (e.g., NaH in DMF).

- Coupling reactions : Using carbodiimide reagents (e.g., EDCI/HOBt) to form the methanone bridge.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Critical Conditions :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Reaction Time | 12–24 hours | Ensures completion |

| Solvent | Anhydrous DMF | Enhances solubility |

A 48% yield was reported for a structurally analogous compound using similar coupling conditions .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Key signals include δ 4.50–4.57 ppm (m, pyrrolidine CH₂F₂) and δ 1.27–2.03 ppm (piperidine protons) .

- ¹³C NMR : Fluorine-coupled splitting observed for carbons adjacent to difluoro groups (~110–120 ppm).

- LCMS/HPLC : Purity >99% achievable with C18 reverse-phase columns (acetonitrile/water + 0.1% TFA) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fluorinated intermediates.

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize fluorinated byproducts during synthesis?

Methodological Answer:

- Byproduct Analysis : Identify side products (e.g., defluorinated species) via LC-MS/MS.

- Condition Screening :

- Use milder bases (e.g., K₂CO₃ instead of NaH) to reduce elimination reactions.

- Lower reaction temperatures (0–5°C) to suppress radical fluorination pathways.

- Catalytic Additives : Add 1–2 mol% tetrabutylammonium iodide to enhance coupling efficiency .

Q. What in vitro/in vivo models are suitable for assessing pharmacokinetic properties, and how should interspecies metabolic discrepancies be addressed?

Methodological Answer:

- In Vitro :

- In Vivo :

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,3-difluoropyrrolidine moiety?

Methodological Answer:

- Analog Synthesis : Replace difluoropyrrolidine with non-fluorinated or monofluorinated analogs.

- Biological Assays :

- Target Binding : Radioligand displacement assays (e.g., IC₅₀ for receptor affinity).

- Functional Activity : Measure cAMP inhibition or kinase activity in cell lines.

- Computational Modeling : Density Functional Theory (DFT) to assess fluorine’s electronic effects on the methanone carbonyl .

Q. What methodological approaches resolve contradictory reports on biological activity?

Methodological Answer:

- Assay Standardization :

- Use identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 37°C).

- Validate with positive controls (e.g., reference inhibitors).

- Orthogonal Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.